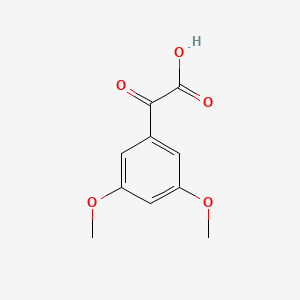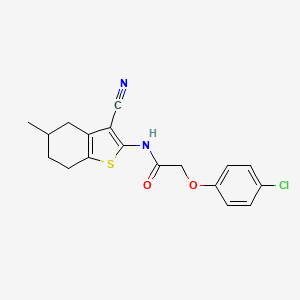
2-(3,5-Dimethoxyphenyl)-2-oxoacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-Dimethoxyphenyl)-2-oxoacetic acid is an organic compound with the molecular formula C10H12O4 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with two methoxy groups at the 3 and 5 positions, and the acetic acid moiety is replaced with an oxo group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethoxyphenyl)-2-oxoacetic acid typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dimethoxybenzaldehyde.
Oxidation: The aldehyde group is oxidized to a carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.
Formation of Oxoacetic Acid:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale oxidation processes and the use of continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,5-Dimethoxyphenyl)-2-oxoacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming 2-(3,5-Dimethoxyphenyl)-2-hydroxyacetic acid.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation Products: More oxidized derivatives of the original compound.
Reduction Products: 2-(3,5-Dimethoxyphenyl)-2-hydroxyacetic acid.
Substitution Products: Compounds with substituted functional groups in place of the methoxy groups.
Aplicaciones Científicas De Investigación
2-(3,5-Dimethoxyphenyl)-2-oxoacetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(3,5-Dimethoxyphenyl)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. The oxo group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The methoxy groups may also play a role in modulating the compound’s properties and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-(3,5-Dimethoxyphenyl)acetic acid: Similar structure but lacks the oxo group.
3,5-Dimethoxybenzoic acid: Similar aromatic ring substitution but different functional group.
2-(3,5-Dimethoxyphenyl)-2-hydroxyacetic acid: Reduction product of the original compound.
Uniqueness
2-(3,5-Dimethoxyphenyl)-2-oxoacetic acid is unique due to the presence of both methoxy groups and an oxo group, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
2-(3,5-dimethoxyphenyl)-2-oxoacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-14-7-3-6(9(11)10(12)13)4-8(5-7)15-2/h3-5H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNISVOEWCYXFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-oxo-N-(m-tolyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2497874.png)
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methanesulfonylbenzamide](/img/structure/B2497875.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2497878.png)
![N'-cyclopentyl-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide](/img/structure/B2497879.png)

![2-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethoxy]-4-methoxybenzamide](/img/structure/B2497883.png)
![3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine](/img/structure/B2497884.png)
![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2497886.png)

![6-{[(4-fluorophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2497889.png)
![1-(5-Chloro-2-methoxyphenyl)-3-[(1-hydroxycyclopentyl)methyl]urea](/img/structure/B2497890.png)

![2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2497896.png)

